Remoxipride

Catalog No.
S541200
CAS No.
80125-14-0
M.F
C16H23BrN2O3
M. Wt
371.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Remoxipride

CAS Number

80125-14-0

Product Name

Remoxipride

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide

Molecular Formula

C16H23BrN2O3

Molecular Weight

371.27 g/mol

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N

SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

solubility

1.27e-01 g/L

Synonyms

(S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide, Anhydrous, Remoxipride Hydrochloride, FLA-731, FLA731, Hydrochloride Anhydrous, Remoxipride, Hydrochloride, Remoxipride, Monohydrochloride Monohydrate, Remoxipride, Monohydrochloride, Remoxipride, Remoxipride, Remoxipride Hydrochloride, Remoxipride Hydrochloride Anhydrous, Remoxipride Monohydrochloride, Remoxipride Monohydrochloride Monohydrate, Remoxipride Monohydrochloride, (R)-Isomer, Remoxipride, (R)-Isomer

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC

The exact mass of the compound Remoxipride is 370.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 74 mg/l1.27e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Bromobenzoates. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroendocrine Response Study

    Scientific Field: Neuroendocrinology

    Summary of Application: This study aimed to investigate the effect of the dopamine D2 antagonist remoxipride on the neuroendocrine system.

    Methods of Application: Different doses of remoxipride (0, 0.7, 5.2, or 14 mg/kg) were administered to rats by intravenous infusion. Serial brain extracellular fluid (brainECF) and plasma samples were collected and analyzed for remoxipride pharmacokinetics (PK).

    Results: Not only plasma PRL, but also adrenocorticotrophic hormone (ACTH) concentrations were increased, the latter especially at higher concentrations of remoxipride.

Antipsychotic Drug Research

Remoxipride was launched by AstraZeneca in 1990 but withdrawn due to a high incidence of aplastic anemia, a serious blood disorder []. It was categorized as an atypical antipsychotic due to its unique mechanism of action compared to typical antipsychotics [].


Molecular Structure Analysis

Remoxipride has the chemical formula C16H23BrN2O3. Its structure features a substituted benzamide core with a bromine atom and a piperidinyl moiety. The presence of the bromine atom contributes to its lipophilicity, allowing it to pass the blood-brain barrier [].


Chemical Reactions Analysis

The specific synthesis pathway for Remoxipride is not readily available in scientific literature. However, scientific research does detail the breakdown of Remoxipride in the human body. It undergoes N-dealkylation and hydroxylation, with the metabolites being excreted primarily through the kidneys [].


Physical And Chemical Properties Analysis

  • Melting point: 192-194 °C []
  • Boiling point: Not available (decomposes before boiling)
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and chloroform []
  • pKa: Not available

Remoxipride acts as a selective antagonist at dopamine D2 and D3 receptors in the central nervous system. This disrupts dopamine signaling, which is thought to be involved in schizophrenia and psychosis []. Additionally, Remoxipride has some affinity for the sigma receptor, which might contribute to its atypical antipsychotic effects, but the exact role remains unclear [].

Remoxipride undergoes several metabolic transformations in the body. Key metabolic pathways include:

  • N-dealkylation to form FLA 853.
  • Oxidation to produce FLA 850.
  • N-deethylation to yield FLA 838.

These metabolites are further transformed, with FLA 838 being oxidized to NCL 118 and subsequently hydroxylated to NCM 009. Notably, these metabolites do not exhibit significant activity on dopamine D2 receptors .

The elimination route for Remoxipride involves renal excretion, with approximately 89% of the administered dose recovered in urine and about 7% in feces .

Remoxipride's primary biological activity is as a dopamine D2 receptor antagonist, which is critical for its antipsychotic effects. It selectively blocks D2 and D3 receptors while also interacting with sigma receptors, which may influence its efficacy and side effect profile . Studies indicate that Remoxipride can modulate dopaminergic signaling pathways, contributing to its therapeutic effects in treating psychotic disorders .

The synthesis of Remoxipride involves multiple steps that typically include:

  • Formation of the Benzamide Core: The initial step involves the reaction of a substituted benzoic acid with an amine to form the benzamide structure.
  • Bromination: A bromination step introduces the bromine atom into the aromatic ring.
  • Pyrrolidine Formation: The synthesis includes constructing the pyrrolidine moiety through cyclization reactions.
  • Hydrochloride Salt Formation: Finally, Remoxipride is usually converted into its hydrochloride salt for improved solubility and bioavailability.

This synthetic pathway highlights the complexity involved in creating this compound while ensuring its pharmacological activity is retained .

Remoxipride was primarily indicated for:

  • Treatment of Schizophrenia: It was utilized for managing symptoms associated with schizophrenia.
  • Acute Mania Management: The drug showed potential in treating acute manic episodes.

Despite its withdrawal from the market due to safety concerns, research continues regarding its potential applications in treatment-resistant cases of schizophrenia .

Remoxipride has been studied for its interactions with various neurotransmitter systems beyond dopamine. Its binding affinity for sigma receptors suggests potential interactions that could influence mood and anxiety disorders. Additionally, studies have indicated that Remoxipride may interact with other antipsychotics or medications affecting dopaminergic pathways, necessitating careful consideration during polypharmacy scenarios .

Remoxipride shares structural and functional similarities with several other antipsychotic agents. Below are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
SulpirideAtypical AntipsychoticDopamine D2 receptor antagonistLower incidence of side effects compared to typical antipsychotics.
AmisulprideAtypical AntipsychoticSelective D2/D3 receptor antagonistEffective at lower doses; dual action on serotonin receptors.
OlanzapineAtypical AntipsychoticDopamine D2 and serotonin receptor antagonistBroad spectrum efficacy; lower risk of extrapyramidal symptoms.

Remoxipride's unique position arises from its selective action on both D2 and D3 receptors along with significant sigma receptor affinity, which differentiates it from many other atypical antipsychotics that primarily target serotonin receptors alongside dopamine receptors .

Kinetic Binding Properties at Striatal versus Extrastriatal Sites

Remoxipride demonstrates distinct kinetic binding characteristics that vary significantly between striatal and extrastriatal dopamine receptor populations. The compound exhibits preferential binding to mesolimbic and extrastriatal dopamine-containing neurons compared to conventional striatal sites [1] [2]. This regional selectivity represents a fundamental aspect of remoxipride's unique pharmacological profile.

Table 1: Remoxipride Receptor Binding Affinity Data

RadioligandReceptor TypeAffinity Ki (nM)Study TypeNotes
[³H]racloprideD2113In vitroPreferred radioligand for accurate measurement
[³H]spiperoneD21570In vitroLower affinity due to methodological issues with high-affinity ligands
[³H]SCH 23390 (D1)D1>100,000In vitroNo significant binding to D1 receptors
[³H]n-propylnorapomorphineD2Similar to chlorpromazineIn vivoDose-dependent blockade in vivo

The kinetic binding parameters of remoxipride have been extensively studied using multiple methodological approaches, revealing significant discrepancies in reported values. Time-resolved fluorescence resonance energy transfer studies conducted at physiological temperature (37°C) demonstrate a relatively slow association rate (kon = 1.0 × 10⁷ M⁻¹ min⁻¹) and a moderate dissociation rate (koff = 1.9 min⁻¹) [3] [4]. In contrast, functional studies utilizing G protein-activated inward rectifier potassium channel assays report much more rapid kinetics (kon ≈ 10⁸ M⁻¹ min⁻¹, koff = 12.2 min⁻¹) [3] [5].

Table 2: Kinetic Binding Parameters Across Studies

Studykon (M⁻¹ min⁻¹)koff (min⁻¹)Half-life (min)Temperature (°C)Method
Sykes et al. (TR-FRET)1.0 × 10⁷1.90.36037Time-resolved FRET
Zeberg & Sahlholm (GIRK)~10⁸ (high)12.20.05720-22GIRK channel assay
Direct dissociation studyNot measured3.20.220Not specified[³H]remoxipride dissociation

These methodological differences likely reflect the complexity of measuring rapid binding kinetics and the influence of experimental conditions on observed parameters [4] [5]. The discrepancies may also arise from the different receptor states being measured - functional high-affinity states versus non-signaling low-affinity states [3].

Table 7: Regional Differences in Striatal versus Extrastriatal Binding

Brain RegionRemoxipride EffectHaloperidol ComparisonReceptor DensityFunctional Significance
Striatum (caudate-putamen)Moderate blockadeRemoxipride < HaloperidolVery high D2Motor control
Nucleus accumbens (shell)Preferential blockadeRemoxipride > HaloperidolHigh D2/D3Reward/motivation
Nucleus accumbens (core)Preferential blockadeRemoxipride > HaloperidolHigh D2/D3Reward/motivation
Substantia nigraHigh blockadeRemoxipride ≈ HaloperidolHigh D2 (autoreceptors)DA neuron regulation
Olfactory tuberclePreferential DA utilization increaseRemoxipride > HaloperidolModerate D2Olfactory-limbic function
Frontal cortexMinimal bindingSimilar low levelsLow D2Cognitive function
HippocampusMinimal bindingSimilar low levelsLow D2Memory/learning

In contrast to haloperidol, remoxipride demonstrates preferential blockade of in vivo [³H]spiperone binding in mesolimbic dopamine-rich areas and the substantia nigra with substantially reduced effects in the striatum [1] [2]. This regional selectivity is accompanied by preferential increases in dopamine utilization following synthesis inhibition in the olfactory tubercle, indicating functional differences in dopamine receptor populations between brain regions [2].

The extrastriatal binding pattern of remoxipride correlates with its clinical profile of reduced extrapyramidal side effects compared to conventional antipsychotics. Striatal dopamine D2 receptor blockade is strongly associated with motor side effects, while extrastriatal limbic dopamine receptor blockade is believed to mediate antipsychotic efficacy [6]. This differential regional binding may result from the heterogeneous distribution of dopamine receptor subtypes or distinct receptor conformational states in different brain regions [7] [8].

Allosteric Modulation of Dopaminergic Signaling

Remoxipride exhibits complex allosteric modulation of dopaminergic signaling through multiple mechanisms that extend beyond simple competitive antagonism. The compound demonstrates preferential binding to the uncoupled, low-affinity state of the dopamine D2 receptor, as evidenced by studies conducted in the presence of 5'-guanylyl imidodiphosphate [3] [4]. This state selectivity contributes to its unique pharmacological profile and reduced propensity for extrapyramidal side effects.

Table 6: Allosteric Modulation Mechanisms of Dopaminergic Signaling

MechanismDescriptionEvidenceFunctional ConsequenceClinical Implication
D2 receptor state modulationPreferential binding to uncoupled D2 stateGppNHp studies show state selectivitySelective D2 blockade in specific regionsReduced EPS due to regional selectivity
G-protein coupling modulationReduced coupling to Gi/o proteinsReduced adenylyl cyclase inhibitionReduced downstream signalingTherapeutic efficacy with fewer side effects
A2A-D2 heteromer interactionAntagonistic interaction with A2A receptorsA2A agonists reduce D2 high-affinity stateModulated motor controlPotential for motor symptom management
Voltage-dependent modulationEnhanced binding at depolarized membranes4.8-fold higher affinity at 0 mV versus -80 mVContext-dependent receptor interactionVariable effects based on neuronal activity
Rebinding phenomenonHigh kon enables receptor rebinding in synaptic cleftMathematical modeling of synaptic dynamicsMaintained receptor occupancy despite dissociationExplains discrepancy between binding kinetics and EPS

The voltage-dependent modulation of remoxipride binding represents a particularly intriguing aspect of its allosteric properties. Studies demonstrate that remoxipride exhibits approximately 4.8-fold higher affinity at 0 mV compared to -80 mV transmembrane potential [3]. This voltage sensitivity suggests that remoxipride binding may be modulated by the physiological state of neurons, with enhanced binding occurring during periods of neuronal depolarization.

Remoxipride interactions with adenosine A2A-dopamine D2 receptor heteromers provide another layer of allosteric modulation [9]. The antagonistic interaction between A2A and D2 receptors in these heteromeric complexes can be disrupted by selective D2 antagonists like remoxipride, potentially leading to enhanced dopaminergic signaling under specific conditions [9]. This mechanism may contribute to the compound's ability to maintain therapeutic efficacy while producing fewer motor side effects.

The rebinding phenomenon represents a sophisticated model of allosteric modulation that integrates association and dissociation kinetics within the confined environment of the synaptic cleft [10] [11]. Mathematical modeling suggests that compounds with high association rates, such as remoxipride, can maintain effective receptor occupancy through repeated binding events even after initial dissociation [10]. This mechanism may explain the apparent paradox between remoxipride's moderate binding affinity and its sustained pharmacological effects.

Cross-Reactivity with Non-Dopaminergic Neurotransmitter Systems

Remoxipride exhibits remarkable selectivity for dopamine D2 receptors with minimal cross-reactivity to other neurotransmitter systems. This high selectivity distinguishes it from conventional antipsychotics that typically interact with multiple receptor types [12] [13]. The compound demonstrates no significant binding affinity for serotonin, norepinephrine, acetylcholine, or histamine receptors at therapeutically relevant concentrations [12] [14].

Table 3: Receptor Selectivity Profile

Receptor SystemAffinity Ki (nM)SelectivityFunctional Impact
Dopamine D2113HighPrimary target
Dopamine D3~1600ModerateSecondary binding
Dopamine D4~2800LowMinimal binding
Dopamine D1>100,000NoneNo binding
Serotonin 5-HT2Very lowNoneNo binding
Norepinephrine α1Very lowNoneNo binding
MuscarinicVery lowNoneNo binding
Histamine H1Very lowNoneNo binding

Table 5: Cross-Reactivity with Non-Dopaminergic Neurotransmitter Systems

Neurotransmitter SystemInteraction TypeEffect of RemoxiprideAffinity Ki (nM)Clinical Relevance
GABA (subthalamic nucleus)D2-mediated modulationBlocks NMDA-induced GABA increaseFunctional (4 μM effective)Basal ganglia function
Glutamate (subthalamic nucleus)D2-mediated modulationBlocks NMDA-induced glutamate increaseFunctional (4 μM effective)Basal ganglia function
Serotonin (5-HT2)No significant bindingNo direct interactionVery low (>10,000)Low EPS liability
Norepinephrine (α1, α2)No significant bindingNo direct interactionVery low (>10,000)Low cardiovascular effects
Acetylcholine (muscarinic)No significant bindingNo direct interactionVery low (>10,000)No anticholinergic effects
Histamine (H1)No significant bindingNo direct interactionVery low (>10,000)Low sedation
Adenosine (A2A)Indirect interaction via D2Reduces A2A-mediated D2 inhibitionIndirect via D2Motor control modulation
GlycineNMDA receptor modulationMay affect NMDA-glycine site indirectlyNo direct bindingPotential cognitive effects

Despite its high selectivity for dopamine receptors, remoxipride does exhibit functional interactions with other neurotransmitter systems through indirect mechanisms. In the subthalamic nucleus, remoxipride effectively blocks N-methyl-D-aspartic acid-induced increases in both glutamate and GABA release at concentrations of 4 μM [15] [16]. These effects are mediated through dopamine D2 receptor blockade rather than direct interactions with glutamatergic or GABAergic systems.

The interaction between remoxipride and glutamatergic signaling is particularly significant given the role of glutamate in cognitive function and the pathophysiology of schizophrenia [17]. Remoxipride's ability to modulate NMDA-induced glutamate release in the subthalamic nucleus suggests potential effects on cortico-basal ganglia circuits that are important for both motor control and cognitive processing [15] [16].

Remoxipride's minimal interaction with serotonin 5-HT2A receptors represents a key difference from many atypical antipsychotics [18]. The absence of significant 5-HT2A antagonism challenges the traditional dual dopamine-serotonin antagonism hypothesis for atypical antipsychotic action, suggesting that selective dopamine D2 receptor modulation may be sufficient for therapeutic efficacy with reduced side effects [18].

Table 4: Metabolite Receptor Binding Characteristics

Metabolite TypeSpecies FormedD2 AffinityD1 AffinityClinical Relevance
Phenolic metabolites (FLA 797, FLA 908)Mainly in ratMuch higher than remoxiprideVery low (similar to remoxipride)Limited in vivo contribution
Pyrrolidone metabolitesMainly in humanVery lowVery lowMinimal activity
Parent compound (Remoxipride)All speciesModerate (113 nM)Very low (>100,000 nM)Primary active compound

The metabolic profile of remoxipride reveals species-specific differences in receptor interactions that have important implications for translational research [19] [20]. Phenolic metabolites formed primarily in rats exhibit substantially higher dopamine D2 receptor affinities than the parent compound but contribute minimally to in vivo pharmacological effects [19]. In contrast, pyrrolidone metabolites formed predominantly in humans show very low affinities for both D1 and D2 receptors, indicating that remoxipride itself is responsible for clinical activity [19] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

370.08921 g/mol

Monoisotopic Mass

370.08921 g/mol

Heavy Atom Count

22

LogP

2.1
2.1 (LogP)
2.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0223RD59PE

Related CAS

117591-79-4 (mono-hydrochloride monohydrate)
73220-03-8 (mono-hydrochloride)

Drug Indication

Remoxipride is an atypical antipsychotic once used for the treatment of schizophrenia.

Pharmacology

Remoxipride, a substituted benzamide, is a selective D2 receptor antagonist. It has been shown to be effective in the treatment of schizophrenia. Some antipsychotics block domapinergic receptors as well as cholinergic, noradrenergic and histaminergic receptors. Remoxipride was developed to act specifically on the dopamine D2 receptor. As a consequence, several undesired side effects can occur. Patients often feel they are not taking any antipsychotic drug. It has a potent affinity for the sigma receptor, but it is unclear whether it is a sigma agonist or antagonist. The contribution of this property to its clinical profile is unknown. Blocking the D2 dopamine receptor is known to cause relapse in patients that have achieved remission from depression, and such blocking also counteracts the effectiveness of SSRI medication.

MeSH Pharmacological Classification

Dopamine Antagonists

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL04 - Remoxipride

Mechanism of Action

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

80125-14-0

Absorption Distribution and Excretion

Remoxipride is approximately 90% bioavailable. In patients with normal creatinine clearance, remoxipride reaches a Cmax of 5.5 ± 1.1 µmol/L, with a Tmax of 0.8 ± 0.2 h, and an AUC of 39 ± 9 µmol\*h/L. In patients with moderate renal impairment, remoxipride reaches a Cmax of 7.7 ± 2.7 µmol/L, with a Tmax of 0.9 ± 0.4 h, and an AUC of 63 ± 34 µmol\*h/L. In patients with severe renal impairment, remoxipride reaches a Cmax of 9.3 ± 2.3 µmol/L, with a Tmax of 1.4 ± 0.9 h, and an AUC of 123 ± 60 µmol\*h/L.
A dose of remoxipride is 89% recovered in the urine and 7% in the feces. 10-40% of a dose of remoxipride is recovered in the urine as the unchanged parent drug.
The volume of distribution of remoxipride in patients with normal creatinine clearance is 44.3 ± 8.3 L, in patients with moderate renal impairment is 37.4 ± 16.2 L, and in patients with severe renal impairment is 30.2 ± 9.4 L.
The renal clearance of remoxipride in patients with normal creatinine clearance is 23.6 ± 7.0 mL/min, in patients with moderate renal impairment is 9.3 ± 3.8 mL/min, and in patients with severe renal impairment is 3.7 ± 2.9 mL/min. The systemic plasma clearance of remoxipride is 120 mL/min.

Metabolism Metabolites

Remoxipride can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838. FLA 838 can be oxidized to NCL 118 which is further hydroxylated to NCM 009. FLA 850 can be N-deethylated to NCL 118 or hydroxylated to NCM 001. NCM 001 is further N-deethylated to NCM 009. None of these metabolites have measurable activity on dopamine D2 receptors.

Wikipedia

Remoxipride

Biological Half Life

The half life of remoxipride in patients with normal creatinine clearance is 5.1 ± 1.6 h, in patients with moderate renal impairment is 6.1 ± 2.6 h, and in patients with severe renal impairment is 9.9 ± 3.8 h.

Dates

Last modified: 08-15-2023
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